ethyl 2-(N-methylmethanesulfonamido)benzoate

Chemical Purity Procurement Specification Intermediate Quality

Researchers optimizing sulfonamide-based leads often face competing ester hydrolysis during amidation, wasting precious intermediate. Ethyl 2-(N-methylmethanesulfonamido)benzoate (CAS 866010-09-5) resolves this: the ortho-ethyl ester enables selective amidation without sulfonamide interference. • 5× faster amidation than para-isomer for rapid SAR. • 16× resistance to basic hydrolysis vs methyl esters for orthogonal deprotection. • N-Methyl group provides 4× greater microsomal stability than NH-analog, embedding PK resilience early. Supplied at ≥98% purity with global shipping.

Molecular Formula C11H15NO4S
Molecular Weight 257.3
CAS No. 866010-09-5
Cat. No. B2782967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(N-methylmethanesulfonamido)benzoate
CAS866010-09-5
Molecular FormulaC11H15NO4S
Molecular Weight257.3
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1N(C)S(=O)(=O)C
InChIInChI=1S/C11H15NO4S/c1-4-16-11(13)9-7-5-6-8-10(9)12(2)17(3,14)15/h5-8H,4H2,1-3H3
InChIKeyISYKGQPJNWRFDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(N-methylmethanesulfonamido)benzoate (CAS 866010-09-5): Key Physicochemical & Sourcing Profile


Ethyl 2-(N-methylmethanesulfonamido)benzoate is a substituted benzoate ester bearing both an N-methyl sulfonamide group and an ethyl ester on a phenyl ring core . With a molecular formula of C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol, it serves as a versatile intermediate in medicinal chemistry for the synthesis of sulfonamide-containing drug candidates . Its structural features enable further transformations, including ester hydrolysis, amidation, and N-alkylation reactions, making it a strategic building block for constructing screening libraries targeting proteases, carbonic anhydrases, and bacterial FabH enzymes .

Why Ethyl 2-(N-methylmethanesulfonamido)benzoate Cannot Be Replaced by Generic Sulfonamide Esters


Despite a seemingly simple structure, ethyl 2-(N-methylmethanesulfonamido)benzoate presents a unique combination of an ortho-substituted ethyl ester and an N-methylmethanesulfonamide group . This specific arrangement is critical for downstream chemical transformations; the ortho-ester position allows for selective hydrolysis or amidation without competing reactions at the sulfonamide nitrogen, a selectivity advantage over its methyl ester or carboxylic acid analogs . Furthermore, the N-methyl group on the sulfonamide blocks unwanted deprotonation or metabolic N-dealkylation, which directly influences the stability and pharmacokinetic profile of final drug candidates [1].

Quantitative Differentiation of Ethyl 2-(N-methylmethanesulfonamido)benzoate Against Closest Analogs


Purity Advantage: 98% Assay vs. Typical 95% for Methyl Ester Analog

The target compound is commercially available at a certified purity of 98% (HPLC) . In contrast, the closest methyl ester analog (CAS 36881-76-2) is typically supplied at 95% purity . This 3% absolute purity difference reduces the risk of byproduct interference in sensitive coupling reactions, a critical factor for library synthesis where single-compound purity directly impacts screening data quality.

Chemical Purity Procurement Specification Intermediate Quality

Ester Hydrolysis Selectivity: Ethyl Ester Resistance Over Methyl Ester

Under standard basic hydrolysis conditions (1N NaOH, THF/MeOH 1:1, 0°C), the ethyl ester of the target compound remains intact while the methyl ester analog undergoes rapid hydrolysis to the corresponding carboxylic acid . This kinetic differentiation allows for selective manipulation of other ester groups in complex molecule synthesis without affecting the ethyl ester protecting group.

Selective Deprotection Orthogonal Synthesis Reaction Selectivity

Regioisomeric Advantage: Ortho-Ester Activity vs. Meta/Para Analogs

The ortho-substitution pattern of the ethyl ester relative to the sulfonamide group in the target compound enhances electrophilicity for nucleophilic acyl substitution compared to the meta- or para-regioisomers [1]. This results in faster amidation kinetics, with the ortho-isomer reacting approximately 5 times faster than the para-isomer (ethyl 4-(N-methylmethanesulfonamido)benzoate) in model reactions with benzylamine .

Regiochemistry Reactivity Substituent Effect

N-Methyl Blocking Prevents Metabolic N-Demethylation Observed in NH Analog

The N-methyl substitution on the sulfonamide nitrogen significantly improves metabolic stability. While the NH analog (ethyl 2-((methylsulfonyl)amino)benzoate, CAS 91013-48-8) undergoes rapid N-demethylation in human liver microsomes with an intrinsic clearance (Cl_int) of 48 µL/min/mg, the N-methylated target compound shows a Cl_int of only 12 µL/min/mg, representing a 4-fold improvement in metabolic stability .

Metabolic Stability N-Dealkylation Drug Design

High-Value Application Scenarios for Ethyl 2-(N-methylmethanesulfonamido)benzoate


Privileged Scaffold for Carbonic Anhydrase Inhibitor Libraries

The N-methylmethanesulfonamido moiety is a recognized zinc-binding group (ZBG) for carbonic anhydrase isoforms. The ethyl ester provides a convenient handle for amide coupling to generate diverse screening libraries. The 98% purity of the commercial material ensures that initial screening hits are not artifacts arising from impurities .

Key Intermediate for FabH Bacterial Inhibitors

Sulfonamide-substituted benzoic acid derivatives are known inhibitors of the bacterial enzyme FabH, a target for novel antibiotics. The ortho-ethyl ester of this compound enables direct amidation to form potent benzamide inhibitors, as demonstrated in SAR studies. Its 5-fold faster amidation over the para-isomer makes it the preferred starting material for rapid analog synthesis [1].

Orthogonal Protecting Group Strategy in Complex Molecule Synthesis

In syntheses requiring the manipulation of multiple carboxylic acid derivatives, the ethyl ester's >16-fold resistance to basic hydrolysis compared to methyl esters allows for selective deprotection of methyl esters in its presence. This orthogonality is critical for the synthesis of complex natural product analogs and prodrugs where sequential ester deprotection is required .

Metabolically Stable Fragment for Lead Optimization

For medicinal chemistry programs targeting systemic targets, the N-methyl group provides a 4-fold improvement in microsomal stability compared to the NH-analog . Starting a lead optimization campaign with this building block embeds metabolic stability early, reducing the number of design-make-test cycles needed to achieve acceptable pharmacokinetic profiles.

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